molecular formula C15H13NO4 B1201698 7-[(3,5-Dimethyl-4-isoxazolyl)methoxy]-1-benzopyran-2-one CAS No. 4094-97-7

7-[(3,5-Dimethyl-4-isoxazolyl)methoxy]-1-benzopyran-2-one

Cat. No. B1201698
CAS RN: 4094-97-7
M. Wt: 271.27 g/mol
InChI Key: MSXDLPJTYVZYDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(3,5-dimethyl-4-isoxazolyl)methoxy]-1-benzopyran-2-one is a member of coumarins.

Scientific Research Applications

  • Metal Complex Synthesis and Characterization : Abdel-Latif and Mohamed (2017) synthesized and characterized metal complexes of a novel coumarin derivative, which is structurally similar to "7-[(3,5-Dimethyl-4-isoxazolyl)methoxy]-1-benzopyran-2-one". They focused on its interaction with divalent transition metal ions and performed various analyses including infrared, nuclear magnetic resonance, and thermal analyses (Abdel-Latif & Mohamed, 2017).

  • Antitumor Activity : Ferraz et al. (2005) investigated the antitumor effects of three benzopyrans isolated from Hypericum polyanthemum. These compounds demonstrated potent growth inhibitory activity in various human cell lines, suggesting their potential application in cancer research (Ferraz et al., 2005).

  • Synthetic Applications : Various studies have focused on the synthesis of benzopyran derivatives, demonstrating their significance in organic synthesis. For instance, Tripathi, Khan, and Taneja (2003) reported a synthesis route for a benzopyran derivative, showcasing the compound's relevance in synthetic chemistry (Tripathi, Khan, & Taneja, 2003).

  • Neuroprotective Potential : Tippu et al. (2018) evaluated the neuroprotective activity of newly synthesized benzopyran-2-one derivatives, indicating their potential use in neuroprotective therapies (Tippu et al., 2018).

  • Synthesis and Biological Screening : Gummudavelly et al. (2009) synthesized a series of benzopyran derivatives and screened them for antimicrobial and anti-inflammatory activities, highlighting their potential in drug discovery (Gummudavelly et al., 2009).

properties

CAS RN

4094-97-7

Product Name

7-[(3,5-Dimethyl-4-isoxazolyl)methoxy]-1-benzopyran-2-one

Molecular Formula

C15H13NO4

Molecular Weight

271.27 g/mol

IUPAC Name

7-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]chromen-2-one

InChI

InChI=1S/C15H13NO4/c1-9-13(10(2)20-16-9)8-18-12-5-3-11-4-6-15(17)19-14(11)7-12/h3-7H,8H2,1-2H3

InChI Key

MSXDLPJTYVZYDB-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C)COC2=CC3=C(C=C2)C=CC(=O)O3

Canonical SMILES

CC1=C(C(=NO1)C)COC2=CC3=C(C=C2)C=CC(=O)O3

solubility

11.5 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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